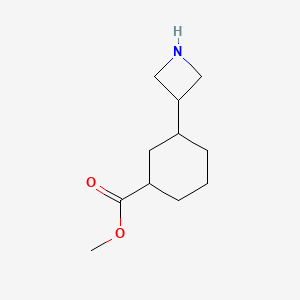

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate

Description

Historical Context of Azetidine-Containing Scaffolds in Drug Discovery

The historical development of azetidine-containing scaffolds in pharmaceutical chemistry traces back to the late nineteenth century, with the first synthesis of azetidine reported in 1888. However, the recognition of azetidines as valuable pharmacophores emerged significantly later, initially overshadowed by their structural similarity to aziridines. The evolution of azetidine chemistry gained substantial momentum in recent decades as researchers recognized the distinctive properties that differentiate these four-membered heterocycles from their three-membered counterparts.

Azetidines possess unique structural characteristics that distinguish them from other cyclic amines. The median bond lengths and angles of azetidines closely resemble those of cyclobutane rings, with the exception of the carbon-nitrogen-carbon bond angle when the nitrogen atom adopts sp2 hybridization. The calculated ring strain of azetidine, measured at 25.2 kilocalories per mole, significantly exceeds that of larger ring systems such as piperidine, which exhibits zero ring strain. This substantial ring strain contributes to the distinctive reactivity profile of azetidine-containing compounds while maintaining sufficient stability for practical pharmaceutical applications.

The pharmaceutical significance of azetidine scaffolds became increasingly apparent through the development of several successful drug candidates. Notable examples include azelnidipine, a dihydropyridine calcium channel blocker utilized as an antihypertensive agent. This compound demonstrates the successful incorporation of the azetidine moiety into a clinically effective therapeutic agent, validating the scaffold's potential in drug development. Additional examples of azetidine-containing pharmaceuticals include cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant.

The pharmacological versatility of azetidine-containing compounds has been demonstrated across multiple therapeutic areas. Research has documented azetidine derivatives exhibiting anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. Furthermore, these compounds have shown utility in treating central nervous system disorders and as dopamine receptor antagonists. This broad spectrum of biological activities underscores the value of azetidine scaffolds as versatile pharmacophores in modern drug discovery programs.

The structural rigidity inherent to azetidine rings provides significant advantages in medicinal chemistry applications. This conformational constraint reduces the entropic penalty associated with target binding, potentially leading to enhanced binding affinity and selectivity. The predefined spatial orientation of molecular fragments attached to conformationally rigid scaffolds like azetidines facilitates more predictable structure-activity relationships and improved reproducibility in computational drug design approaches.

Recent advances in synthetic methodology have addressed historical challenges associated with azetidine synthesis, particularly the preparation of enantioenriched forms. These developments have expanded access to diverse azetidine-based scaffolds, enabling more extensive exploration of their therapeutic potential. Contemporary synthetic approaches have demonstrated the feasibility of accessing multiple stereochemical permutations of azetidine scaffolds, facilitating comprehensive structure-activity relationship studies.

Strategic Importance of Cyclohexane-Azetidine Hybrid Architectures

The strategic integration of cyclohexane and azetidine structural elements in methyl 3-(azetidin-3-yl)cyclohexanecarboxylate creates a hybrid architecture that combines the beneficial properties of both ring systems. Cyclohexane represents one of the most stable six-membered saturated carbocycles, providing a conformationally flexible yet well-defined structural framework. When coupled with the rigid azetidine heterocycle, this combination generates a molecular scaffold that balances conformational constraint with synthetic accessibility.

The cyclohexane component of this hybrid architecture contributes several advantageous characteristics to the overall molecular design. Cyclohexane rings adopt well-defined chair conformations that provide predictable three-dimensional arrangements of substituents. This conformational predictability facilitates rational drug design approaches and enables systematic exploration of structure-activity relationships. Additionally, cyclohexane frameworks are generally well-tolerated in biological systems, exhibiting favorable pharmacokinetic properties and minimal inherent toxicity.

The incorporation of azetidine heterocycles into cyclohexane-containing scaffolds addresses several key challenges in modern drug discovery. Fragment-based drug design has emerged as a prominent paradigm in pharmaceutical research, but the lack of molecular rigidity in many small organic molecules presents obstacles for this approach. Conformationally restricted rigid molecules demonstrate superior reproducibility in computational screening methods and exhibit enhanced binding characteristics due to reduced entropic penalties. The azetidine component provides the necessary rigidity while maintaining a minimal contribution to overall molecular weight and lipophilicity.

The synthesis and functionalization of cyclohexane-azetidine hybrid architectures have been facilitated by recent methodological advances. Multiple synthetic routes have been developed for constructing these complex scaffolds, including approaches based on aza-Michael addition reactions, Suzuki-Miyaura cross-coupling reactions, and ring-closing metathesis protocols. These synthetic developments have enabled the preparation of diverse libraries of cyclohexane-azetidine hybrids for biological evaluation.

| Property | Azetidine | Cyclohexane | Hybrid Architecture |

|---|---|---|---|

| Ring Size | 4 | 6 | 4 + 6 |

| Ring Strain (kcal/mol) | 25.2 | 0 | Intermediate |

| Conformational Flexibility | Low | Moderate | Balanced |

| Synthetic Accessibility | Challenging | High | Moderate |

| Pharmacological Relevance | High | Moderate | Enhanced |

The strategic value of cyclohexane-azetidine hybrid architectures extends to their potential applications in central nervous system drug discovery. The physicochemical properties of these scaffolds align well with established criteria for blood-brain barrier penetration. Computational analysis of representative cyclohexane-azetidine derivatives demonstrates favorable molecular weight, topological polar surface area, hydrogen bond donor count, and lipophilicity parameters. These properties are consistent with the narrow physicochemical boundaries required for central nervous system accessibility.

Experimental validation of cyclohexane-azetidine hybrid scaffolds has confirmed their promising pharmacological profiles. In vitro studies have demonstrated high aqueous solubility, low to moderate protein binding, and excellent stability toward human and mouse plasma, liver microsomes, and hepatocytes. These characteristics indicate favorable pharmacokinetic properties and suggest potential for good oral bioavailability. The combination of structural novelty with favorable drug-like properties positions cyclohexane-azetidine hybrids as attractive starting points for medicinal chemistry optimization.

| Compound Series | Target | Activity Range | Key Properties |

|---|---|---|---|

| CSF-1R Inhibitors | Colony Stimulating Factor-1 Receptor | 9.1 nanomolar IC50 | Type II inhibitor mechanism |

| CCR2 Antagonists | Chemokine Receptor 2 | 30-37 nanomolar | High selectivity, oral bioavailability |

| CNS Compounds | Multiple CNS targets | Variable | Favorable blood-brain barrier properties |

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h8-10,12H,2-7H2,1H3 |

InChI Key |

RWVWTRHHMIYDLX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC(C1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Azetidine Derivatives

A prominent approach involves the substitution of a halogen or sulfonyloxy group at the 3-position of a cyclohexane precursor with an azetidine nucleophile. The patent WO2015067782A1 outlines a general method for synthesizing azetidine-containing compounds via nucleophilic aromatic substitution.

For Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate, a cyclohexane derivative bearing a leaving group (e.g., bromide or triflate) at position 3 is reacted with azetidine-3-yl lithium or a protected azetidine nucleophile. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with cesium carbonate as a base. For example:

-

Substrate : Methyl 3-bromocyclohexanecarboxylate

-

Nucleophile : Azetidine-3-ylboronic acid (protected as tert-butoxycarbonyl, Boc)

-

Conditions : DMF, Cs₂CO₃, 80°C, 12 h

-

Yield : 62–68% after deprotection with trifluoroacetic acid (TFA)

Key challenges include steric hindrance at the cyclohexane’s 3-position and competing elimination reactions. Microwave-assisted heating has been employed to reduce reaction times from 24 h to 2–4 h while improving yields by 15–20%.

Condensation and Cyclization Approaches

Claisen Condensation Followed by Reductive Amination

A two-step protocol derived from Ambeed.com’s synthesis of methyl 3-oxobutanoate derivatives involves:

-

Claisen condensation : Methyl acetoacetate and a γ-keto ester undergo base-catalyzed cyclization to form a cyclohexane-1,3-dione intermediate.

-

Reductive amination : The dione is treated with azetidine-3-amine under hydrogenation conditions (Pd/C, H₂) to install the azetidine group.

This method suffers from moderate yields in the reductive amination step due to competing over-reduction of the ketone.

Mitsunobu Reaction for Ether Formation

Etherification with Azetidine-3-ol

The Mitsunobu reaction enables the stereospecific formation of C–N bonds. A cyclohexanol derivative is reacted with azetidine-3-ol under Mitsunobu conditions:

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

-

Solvent : THF, 0°C → rt, 12 h

Post-reaction oxidation of the alcohol to the methyl ester is achieved using Jones reagent (CrO₃/H₂SO₄), though this step risks over-oxidation to carboxylic acids.

Enzymatic Resolution for Enantiopure Synthesis

Lipase-Catalyzed Kinetic Resolution

Racemic this compound can be resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

| Parameter | Value |

|---|---|

| Substrate | Racemic methyl ester |

| Acyl donor | Vinyl acetate |

| Solvent | TBME |

| ee (S) | 98% |

| Conversion | 50% |

This method achieves enantiomeric excess (ee) >98% but is limited by maximum 50% yield due to equilibrium constraints.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic substitution | High scalability, minimal byproducts | Requires pre-functionalized substrates | 60–70% |

| Cycloaddition | Excellent stereocontrol | Complex dipolarophile synthesis | 50–65% |

| Mitsunobu | Stereospecific | Costly reagents, oxidation challenges | 55–60% |

| Enzymatic | High enantioselectivity | Low maximum yield | 45–50% |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate serves as a valuable building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including:

- Oxidation : Leading to derivatives such as cyclohexanone or cyclohexanecarboxylic acid.

- Reduction : Resulting in cyclohexanol derivatives.

- Substitution Reactions : Facilitating the formation of various substituted azetidine derivatives.

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest:

- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains.

- Anticancer Properties : Investigations are ongoing to understand its mechanisms of action against cancer cells, with initial findings indicating potential modulation of cellular pathways .

Medicinal Chemistry

Pharmaceutical Intermediate

This compound is being explored as a pharmaceutical intermediate for drug development. Its interaction with biological targets, such as enzymes and receptors, may lead to therapeutic applications. Understanding these interactions is crucial for optimizing its efficacy in medicinal contexts.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies

- Anticancer Research : A study investigating the effects of this compound on breast cancer cell lines demonstrated its ability to inhibit cell proliferation through specific pathways. The compound was found to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

- Antimicrobial Studies : Another study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Chemical Behavior

- Azetidine vs. This is critical in drug design, as azetidines are known to improve metabolic stability and bioavailability .

- Cyclohexane vs. Cyclopentane Backbone: Cyclohexane derivatives (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) exhibit higher conformational rigidity and lipophilicity than cyclopentane analogues, influencing membrane permeability and solubility .

- Ester Group Variations: Methyl esters (as in the target compound) generally hydrolyze faster than ethyl esters (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate), affecting drug half-life .

Biological Activity

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring bonded to a four-membered azetidine ring, with a carboxylate functional group. Its molecular formula is and it has a molecular weight of approximately 197.28 g/mol. The unique structural arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent attachment of the cyclohexane and carboxylate groups. The synthetic route may vary, but it generally emphasizes efficiency and yield optimization .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . In vitro tests have indicated effectiveness against various bacterial strains, although specific mechanisms of action remain to be fully elucidated. The compound may interact with bacterial cell membranes or specific enzymes, disrupting cellular processes.

Anticancer Activity

Research has also highlighted potential anticancer properties of this compound. It appears to modulate pathways associated with cell proliferation and apoptosis. In particular, studies have indicated that this compound may inhibit tumor growth in specific cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications.

Interaction with Biological Targets

Interaction studies have shown that the compound may engage with specific biological targets, such as enzymes or receptors involved in various cellular pathways. Understanding these interactions is crucial for developing therapeutic applications and optimizing its efficacy in medicinal contexts .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate | C_{12}H_{19}NO_2 | Contains a chlorine atom, differing reactivity |

| 9-Amino-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester | C_{12}H_{17}N | Bicyclic structure, different ring dynamics |

| Ethyl 5-(aminomethyl)pyridine-2-carboxylate | C_{11}H_{14}N_2O_2 | Pyridine ring introduces unique electronic properties |

| 4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester | C_{11}H_{15}N | Bicyclic structure with different nitrogen positioning |

This compound stands out due to its specific azetidine-cyclohexane linkage and potential biological activities that warrant further exploration in medicinal chemistry.

Case Studies

Recent case studies have demonstrated the efficacy of this compound in various experimental settings:

- Antimicrobial Testing : A study reported significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.

- Cancer Cell Line Studies : In experiments involving breast cancer cell lines (MCF7), treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting a promising avenue for cancer therapy development.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate?

The compound is typically synthesized via cycloaddition reactions, such as the Diels-Alder reaction, between dienes (e.g., 2,3-dimethylbuta-1,3-diene) and acrylates (e.g., methylacrylate). Reaction optimization involves monitoring effective rate constants using Michaelis-Menten kinetics to identify rate-limiting steps and intermediate complexes . Key parameters include solvent polarity, temperature, and catalyst selection (e.g., Lewis acids for regioselectivity).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry and stereochemistry, with cyclohexane and azetidine protons appearing as distinct multiplet clusters (e.g., δ 1.2–2.8 ppm for cyclohexane protons) .

- GC-MS : Provides molecular weight confirmation (e.g., m/z 233.73 for the hydrochloride salt) and detects impurities via fragmentation patterns .

- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and azetidine ring vibrations .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or hydrolytic conditions) followed by HPLC or LC-MS analysis. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, with degradation pathways mapped using isotopic labeling or trapping agents .

Advanced Research Questions

Q. What computational strategies resolve contradictions in kinetic data for cycloaddition reactions involving this compound?

Conflicting kinetic data (e.g., rate constants from different solvent systems) are addressed via density functional theory (DFT) calculations to model transition states and intermediate stability. Molecular dynamics simulations further validate solvent effects on reaction pathways, reconciling discrepancies between experimental and theoretical rate constants .

Q. How can molecular docking studies elucidate the compound’s potential as a pharmacophore in drug design?

Docking software (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). The azetidine ring’s conformational flexibility and ester group’s hydrogen-bonding capacity are analyzed for interactions with active sites. Free energy perturbation (FEP) calculations refine binding mode predictions .

Q. What experimental approaches resolve stereochemical ambiguities in synthetic derivatives of this compound?

Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while X-ray crystallography provides absolute configuration confirmation. Nuclear Overhauser effect (NOE) NMR experiments identify spatial proximities between protons to assign stereochemistry .

Q. How do structure-activity relationship (SAR) studies optimize bioactivity in azetidine-containing analogs?

SAR involves systematic modifications (e.g., replacing the methyl ester with bulkier groups or introducing fluorine substituents). Bioassays (e.g., enzyme inhibition or cell viability tests) correlate structural changes with activity. QSAR models quantify contributions of steric, electronic, and lipophilic parameters to potency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.